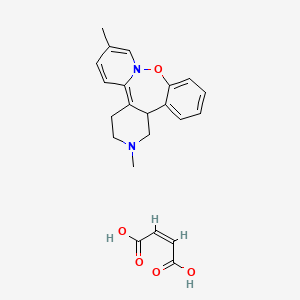
(+)-1,3,4,14b-Tetrahydro-2,7-dimethyl-2H-dibenzo(b,f)pyrazino(1,2-d)oxazepine maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-1,3,4,14b-Tetrahydro-2,7-dimethyl-2H-dibenzo(b,f)pyrazino(1,2-d)oxazepine maleate is a complex organic compound with a unique tricyclic structure. It is known for its potential pharmacological activities and is of growing interest in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-1,3,4,14b-Tetrahydro-2,7-dimethyl-2H-dibenzo(b,f)pyrazino(1,2-d)oxazepine maleate typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions, often facilitated by microwave irradiation . Another approach involves copper-catalyzed C-N and C-O coupling reactions .
Industrial Production Methods
Industrial production of this compound may utilize scalable methods such as microwave-induced cyclocondensation due to its efficiency and shorter reaction times . The use of readily available aryl chlorides in copper-catalyzed reactions also enhances the practicality of large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(+)-1,3,4,14b-Tetrahydro-2,7-dimethyl-2H-dibenzo(b,f)pyrazino(1,2-d)oxazepine maleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Sodium azide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Applications De Recherche Scientifique
(+)-1,3,4,14b-Tetrahydro-2,7-dimethyl-2H-dibenzo(b,f)pyrazino(1,2-d)oxazepine maleate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various derivatives with potential pharmacological activities.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including antidepressant and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (+)-1,3,4,14b-Tetrahydro-2,7-dimethyl-2H-dibenzo(b,f)pyrazino(1,2-d)oxazepine maleate involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzo(b,f)(1,4)oxazepine: Shares a similar tricyclic structure but differs in functional groups and substitution patterns.
Dibenzo(b,f)(1,4)thiazepine: Contains a sulfur atom in place of the oxygen atom in the oxazepine ring.
Dibenzo(b,f)(1,4)diazepine: Features a nitrogen atom in place of the oxygen atom in the oxazepine ring.
Uniqueness
(+)-1,3,4,14b-Tetrahydro-2,7-dimethyl-2H-dibenzo(b,f)pyrazino(1,2-d)oxazepine maleate is unique due to its specific substitution pattern and the presence of the maleate moiety, which may enhance its pharmacological properties and solubility .
Propriétés
Numéro CAS |
85391-77-1 |
|---|---|
Formule moléculaire |
C22H24N2O5 |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;4,11-dimethyl-14-oxa-4,13-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),7,9,11,15,17-hexaene |
InChI |
InChI=1S/C18H20N2O.C4H4O4/c1-13-7-8-17-14-9-10-19(2)12-16(14)15-5-3-4-6-18(15)21-20(17)11-13;5-3(6)1-2-4(7)8/h3-8,11,16H,9-10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
JVACRTSWFFOIPY-BTJKTKAUSA-N |
SMILES isomérique |
CC1=CN2C(=C3CCN(CC3C4=CC=CC=C4O2)C)C=C1.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CC1=CN2C(=C3CCN(CC3C4=CC=CC=C4O2)C)C=C1.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


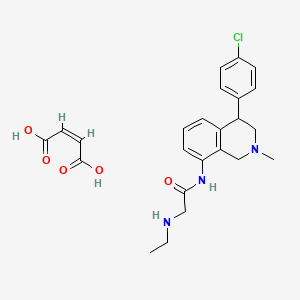


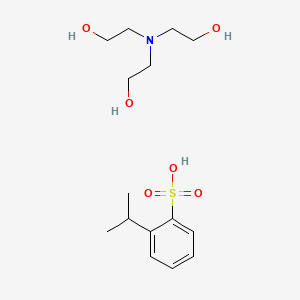

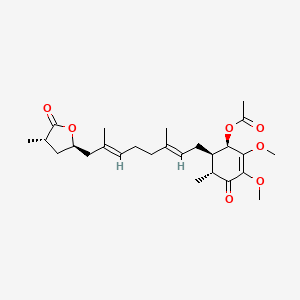

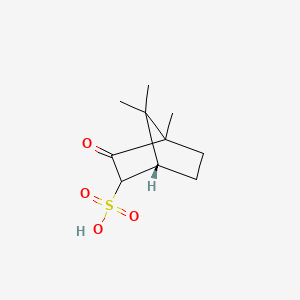


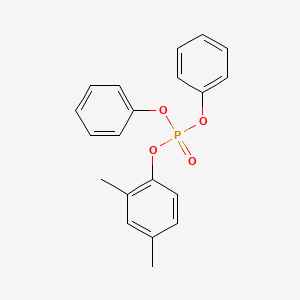
![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]palmitamide monoacetate](/img/structure/B12694095.png)
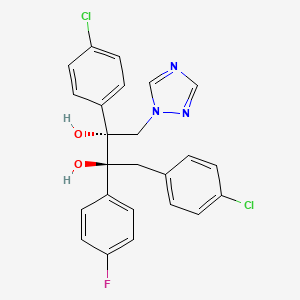
![4,6-Dihydro-9-methoxy-1,2,5-trimethyl-3H-pyrido[4,3-B]carbazolium chloride](/img/structure/B12694121.png)
